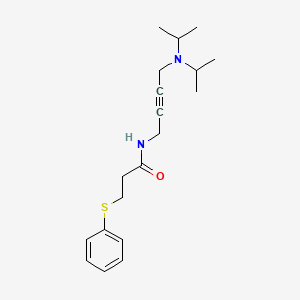
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H28N2OS and its molecular weight is 332.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C19H28N2OS
Molecular Weight: 332.51 g/mol
IUPAC Name: N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The diisopropylamino group enhances lipophilicity, potentially increasing cell membrane permeability and allowing for better interaction with target proteins.
Biological Activities
-
Antimicrobial Properties
- Preliminary studies suggest that the compound exhibits antimicrobial activity, which could be linked to its structural features that allow it to disrupt microbial cell function.
-
Anticancer Potential
- Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The phenylthio group may play a role in modulating cellular signaling pathways involved in cancer progression.
-
Neuroprotective Effects
- The presence of the diisopropylamino moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
-
In Vitro Studies
- In vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis.
-
Molecular Docking Studies
- Molecular docking simulations have shown favorable binding interactions between the compound and key enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer activity.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)14-9-8-13-20-19(22)12-15-23-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKQGWDYWHEOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CCSC1=CC=CC=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














